trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid
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Overview
Description
trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid: is an organic compound characterized by a cyclobutane ring with two methyl groups and two carboxylic acid groups in a trans configuration. This compound is a stereoisomer of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid, where the substituents are positioned on opposite sides of the cyclobutane ring, resulting in distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-dimethylcyclobutane-1,2-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out under ultraviolet light, which induces the formation of the cyclobutane ring. The resulting product is then hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of photochemical reactors to ensure efficient dimerization of trans-cinnamic acid, followed by hydrolysis under controlled conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, including ketones and carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups can be converted into esters, amides, or other derivatives using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid or pyridine.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides, other derivatives.
Scientific Research Applications
Chemistry: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and polymers with specific properties .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid cyclobutane ring can provide a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and materials. Its ability to form stable, high-performance polymers makes it valuable in materials science .
Mechanism of Action
The mechanism of action of trans-1,2-dimethylcyclobutane-1,2-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and stability. The cyclobutane ring provides a rigid framework that can enhance the specificity and binding affinity of the compound to its targets .
Comparison with Similar Compounds
cis-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid: The cis isomer has both methyl and carboxylic acid groups on the same side of the cyclobutane ring, resulting in different physical and chemical properties.
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid: This compound has a smaller cyclopropane ring, leading to different reactivity and stability.
1,2-Dimethylcyclohexane-1,2-dicarboxylic acid: The larger cyclohexane ring provides more flexibility and different steric interactions compared to the cyclobutane ring.
Uniqueness: trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is unique due to its rigid cyclobutane ring and trans configuration, which impart distinct stereochemical properties. These features make it valuable in applications requiring specific spatial arrangements and stability .
Properties
CAS No. |
23472-39-1 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S,2S)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
UAVBJCGFDYWJAG-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]1(C)C(=O)O)C(=O)O |
SMILES |
CC1(CCC1(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCC1(C)C(=O)O)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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